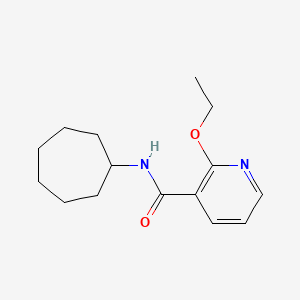
N-cycloheptyl-2-ethoxypyridine-3-carboxamide
Vue d'ensemble
Description
N-cycloheptyl-2-ethoxypyridine-3-carboxamide is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol This compound is known for its unique structure, which includes a cycloheptyl group, an ethoxy group, and a pyridine ring with a carboxamide moiety
Méthodes De Préparation
The synthesis of N-cycloheptyl-2-ethoxypyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxypyridine and cycloheptylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond.
Procedure: The 2-ethoxypyridine is reacted with cycloheptylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
N-cycloheptyl-2-ethoxypyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
N-cycloheptyl-2-ethoxypyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-2-ethoxypyridine-3-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety allows the compound to form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can modulate biochemical pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
N-cycloheptyl-2-ethoxypyridine-3-carboxamide can be compared with other similar compounds, such as:
N-cyclooctylquinoline-2-carboxamide: This compound has a similar structure but with a quinoline ring instead of a pyridine ring.
Indole-2-carboxamide derivatives: These compounds have an indole ring and are known for their strong enzyme inhibitory properties.
Cyclohexyl methacrylate: Although structurally different, it shares some chemical reactivity with this compound.
Propriétés
IUPAC Name |
N-cycloheptyl-2-ethoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15-13(10-7-11-16-15)14(18)17-12-8-5-3-4-6-9-12/h7,10-12H,2-6,8-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTIQCFUNQVZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


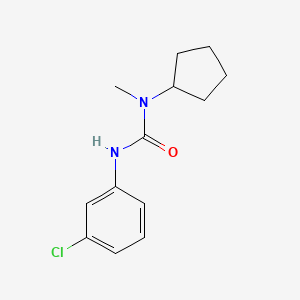
![3-[2-oxo-5-(2-thienyl)-1,3,4-oxadiazol-3(2H)-yl]propanenitrile](/img/structure/B3160156.png)

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-N'-phenylurea](/img/structure/B3160160.png)
![N-(4-{2-[2-(diethylamino)-1-hydroxyethyl]-1H-pyrrol-1-yl}benzyl)-N'-isopropylurea](/img/structure/B3160164.png)
![N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B3160172.png)
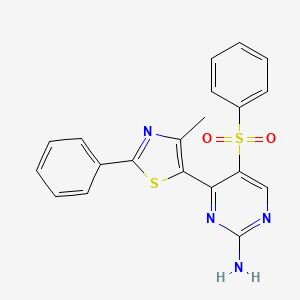
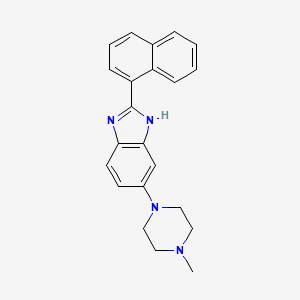
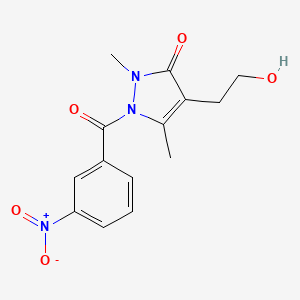
![2-Methyl-5-(5-morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3160196.png)
![4-(2-hydroxyethyl)-2,5-dimethyl-1-[(4-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3160204.png)
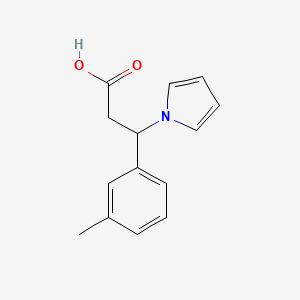
![2-ethoxy-N-{3-[(2-ethoxy-3-pyridinyl)carbonyl]-1,3-thiazolan-2-yliden}nicotinamide](/img/structure/B3160215.png)
![N-{1-(4-ethylphenyl)-3-[4-(2-fluorophenyl)piperazino]-3-oxopropyl}-2,2,2-trifluoroacetamide](/img/structure/B3160229.png)
